molecular formula C7H7Cl2N B1430946 3-Chloro-4-(chloromethyl)-2-methylpyridine CAS No. 1227499-11-7

3-Chloro-4-(chloromethyl)-2-methylpyridine

Cat. No.: B1430946
CAS No.: 1227499-11-7
M. Wt: 176.04 g/mol
InChI Key: JNHHEBDWVDRIEF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-2-methylpyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of chlorine atoms at the 3rd and 4th positions and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-2-methylpyridine typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 2-methylpyridine is fed into a reactor along with chlorine gas. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-methylpyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: 3-Chloro-4-(chloromethyl)-2-pyridinecarboxaldehyde or 3-Chloro-4-(chloromethyl)-2-pyridinecarboxylic acid.

    Reduction: 2-Methylpyridine derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(chloromethyl)-3-methylpyridine
  • 3-Chloro-2-(chloromethyl)-4-methylpyridine
  • 4-Chloro-3-(chloromethyl)-2-methylpyridine

Uniqueness

3-Chloro-4-(chloromethyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-4-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHEBDWVDRIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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